

# GPR41 protein localization and function

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An In-depth Technical Guide to GPR41 (FFAR3) Protein Localization and Function

Audience: Researchers, scientists, and drug development professionals.

## Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor that plays a crucial role in mediating the dialogue between the host and its gut microbiota.[1] GPR41 is activated by short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are produced in the colon by bacterial fermentation of dietary fiber.[1][2][3] This unique ligand specificity positions GPR41 as a key sensor of microbial metabolic activity, influencing host energy homeostasis, immune responses, and gastrointestinal motility.[2][4] Understanding the precise localization and functional signaling of GPR41 is critical for developing therapeutic strategies targeting metabolic and inflammatory diseases.[3][5]

## GPR41 Protein Localization

The expression of GPR41 is widespread, though its abundance varies significantly across different tissues and cell types. Initial studies suggested broad expression, but more recent and specific analyses have refined our understanding of its localization.

**Tissue Distribution:** GPR41 mRNA and protein have been detected in a variety of tissues. Key sites of expression include:

- **Gastrointestinal Tract:** GPR41 is notably expressed in the gut, particularly in enteroendocrine cells (EECs) of the small and large intestine.[2][6][7] In the human colon, it is found in the cytoplasm of enterocytes and PYY-containing enteroendocrine cells.[8][9]
- **Peripheral Nervous System:** The receptor is abundantly expressed in sympathetic ganglia, such as the superior cervical ganglion, in both mice and humans.[2][10][11][12] It is also found in enteric neurons.[6]
- **Adipose Tissue:** The expression of GPR41 in adipose tissue is a subject of debate. While some studies have reported GPR41 mRNA in human and mouse adipose tissue[1][2][5][13], other groups have been unable to detect it, suggesting that GPR43 might be the more functionally relevant SCFA receptor in mouse adipocytes.[2][5][7][14]
- **Immune Cells & Tissues:** GPR41 mRNA has been identified in the pancreas, spleen, lymph nodes, bone marrow, and peripheral blood mononuclear cells, including monocytes.[1][13]

#### Cellular Localization:

- **Enteroendocrine Cells (EECs):** GPR41 is co-localized with key gut hormones. It is expressed in virtually all cholecystikinin (CCK), glucose-dependent insulintropic peptide (GIP), and secretin cells in the proximal small intestine, and in glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and neurotensin cells in the distal small intestine.[6][7]
- **Enterocytes:** In the human colonic mucosa, GPR41 protein is localized in the cytoplasm of enterocytes.[8][9]
- **Sympathetic Neurons:** In situ hybridization has confirmed high levels of Gpr41 mRNA in mouse sympathetic ganglia.[2][10]

## Table 1: Summary of GPR41 Expression

Tissue/Cell Type	Species	Method	Finding	Reference
Adipose Tissue	Human, Mouse	mRNA analysis	GPR41 mRNA detected.	[1][2][13]
Adipose Tissue	Mouse	qRT-PCR, In situ hybridization	GPR41 expression not detected; GPR43 is predominant.	[2][5][7]
Sympathetic Ganglia	Mouse, Human	qRT-PCR, In situ hybridization	Abundant GPR41 expression.	[2][10][11][12]
Colon Mucosa	Human	Western Blot, IHC, RT-PCR	GPR41 protein and mRNA expressed in enterocytes and PYY-containing EECs.	[8][9]
Intestinal L-cells	Mouse	mRNA analysis	Gpr41 mRNA expression confirmed.	[2][7]
Spleen, Lymph Nodes	Not Specified	mRNA analysis	GPR41 mRNA detected.	[1][13]
Peripheral Blood Mononuclear Cells	Not Specified	mRNA analysis	GPR41 mRNA detected.	[1][13]

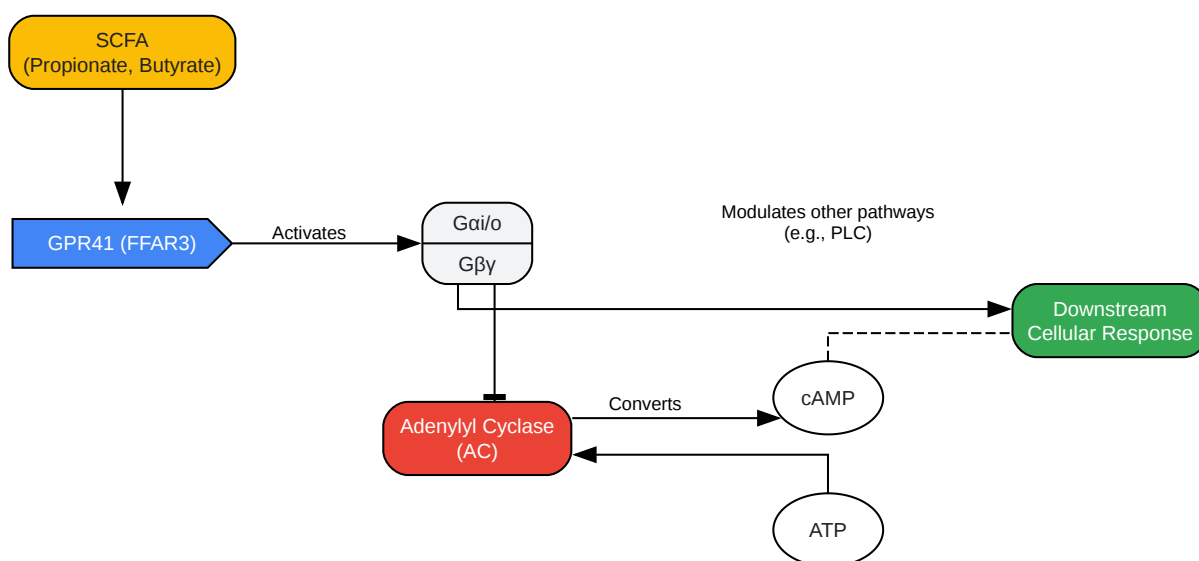
IHC: Immunohistochemistry

## GPR41 Function and Signaling Pathways

GPR41 is a Gi/o-protein-coupled receptor.[2][7] Its activation by SCFAs initiates downstream signaling cascades that vary depending on the cellular context, leading to diverse physiological outcomes.

## Core Signaling Pathway

Upon binding of SCFAs like propionate and butyrate, GPR41 couples to Gi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into G $\alpha$ i/o and G $\beta$ \gamma subunits allows these components to modulate other downstream effectors.



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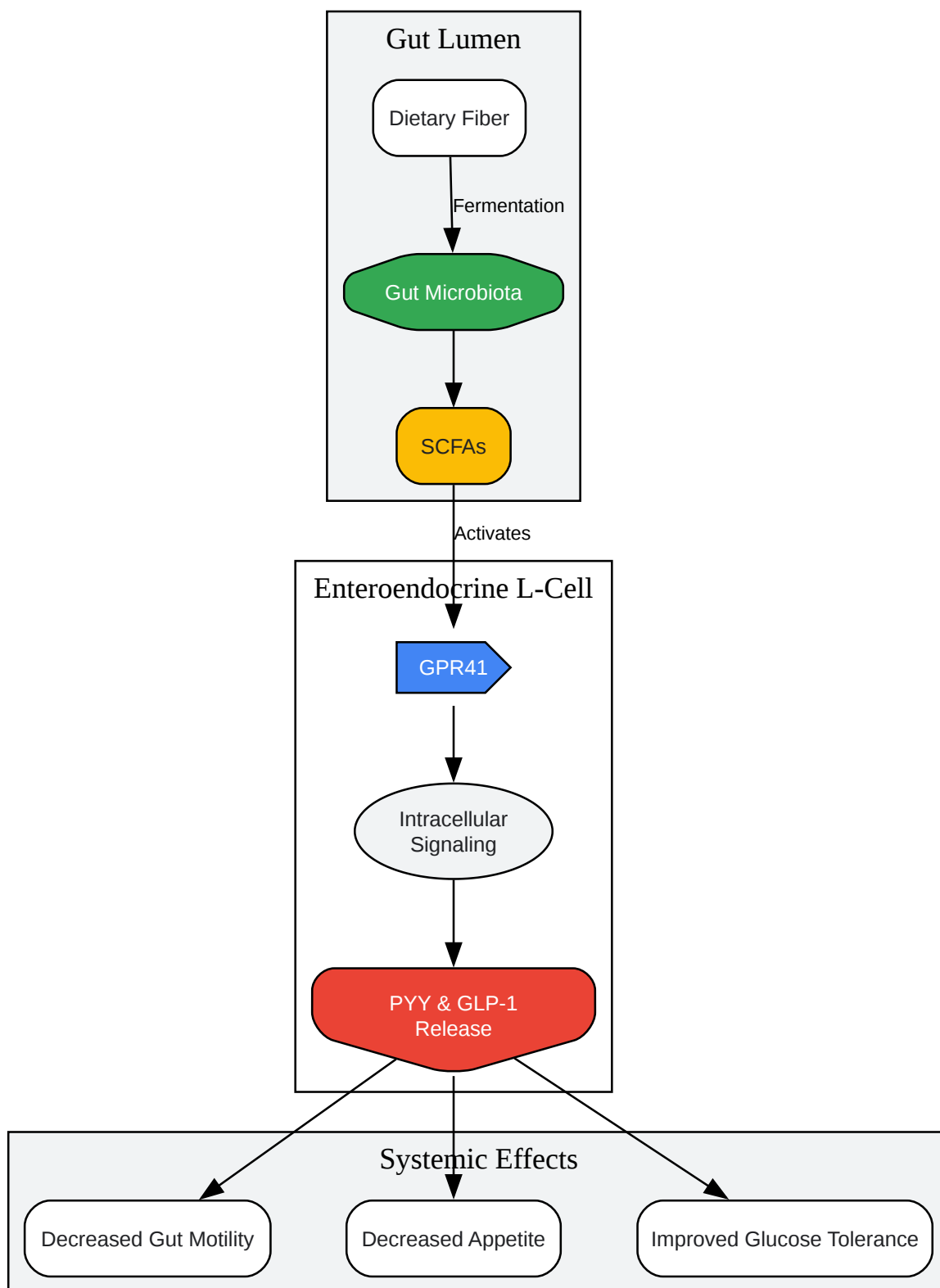
Caption: Core GPR41 signaling cascade via Gi/o protein coupling.

## Function in the Gastrointestinal Tract

In the gut, GPR41 activation on enteroendocrine L-cells stimulates the release of anorectic hormones GLP-1 and PYY.[2][15] This process is crucial for regulating appetite, gut motility, and glucose homeostasis.[2][16]

- **PYY Secretion:** SCFA-mediated GPR41 activation leads to increased circulating levels of PYY, which suppresses gut motility.[2][7] This slows intestinal transit, allowing for more efficient nutrient and SCFA absorption.[2] GPR41 knockout mice exhibit faster intestinal transit and have higher fecal SCFA content.[2]

- GLP-1 Secretion: Activation of GPR41 enhances glucose-stimulated GLP-1 secretion.[2]  
Consequently, GPR41 knockout mice show impaired oral glucose tolerance.[2]



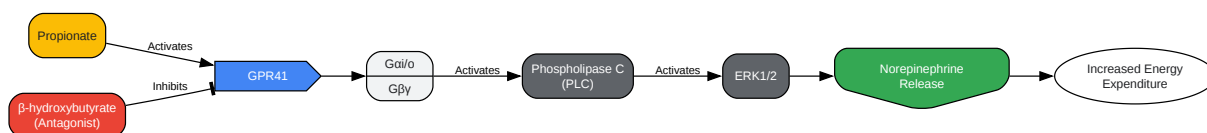
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Caption: GPR41-mediated regulation of gut hormone release and its effects.

## Function in the Peripheral Nervous System

In sympathetic neurons, GPR41 activation by propionate leads to an increase in sympathetic outflow and energy expenditure.[2][11][17] This signaling pathway is distinct as it primarily involves the G $\beta\gamma$  subunit.

- **Signaling Cascade:** Propionate-induced GPR41 activation stimulates the G $\beta\gamma$  subunit, which in turn activates Phospholipase C (PLC). This leads to the activation of the ERK1/2 pathway, ultimately increasing the release of norepinephrine from sympathetic neurons.[2][11][12]
- **Physiological Effect:** This increased sympathetic activity results in a higher heart rate and energy expenditure.[2] Conversely, the ketone body  $\beta$ -hydroxybutyrate ( $\beta$ -HB) acts as an antagonist to GPR41, suppressing sympathetic activity during fasting conditions.[2][11][12]

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Caption: GPR41 signaling pathway in sympathetic neurons.

## Function in Adipose Tissue and Inflammation

- **Adipose Tissue:** The role of GPR41 in adipocytes is controversial. Some studies suggest that propionate-stimulated GPR41 activation increases the release of leptin, an appetite-suppressing hormone.[2] However, other research indicates this effect may be mediated by GPR43, not GPR41, in mice.[2][14]
- **Inflammation:** In intestinal epithelial cells, SCFAs can activate GPR41 and GPR43, leading to the activation of MAPK signaling pathways (ERK1/2 and p38).[18][19] This induces the

production of chemokines and cytokines, suggesting a role for GPR41 in mediating immune responses and tissue inflammation in the gut.[\[18\]](#)[\[19\]](#)

## Quantitative Data Summary

**Table 2: Ligand Potency at GPR41**

Ligand	Receptor	Potency Order	Note	Reference
Short-Chain Fatty Acids	GPR41	Propionate ≥ Butyrate > Acetate	Based on induction of smooth muscle contraction.	<a href="#">[8]</a> <a href="#">[9]</a>
Short-Chain Fatty Acids	GPR43	Propionate = Butyrate = Acetate	Comparison for ligand preference.	<a href="#">[8]</a> <a href="#">[9]</a>
Ketone Body (β-HB)	GPR41	Antagonist (K <sub>i</sub> = 0.7 mM)	Suppresses propionate-induced sympathetic activation.	<a href="#">[2]</a> <a href="#">[10]</a>

**Table 3: Functional Outcomes in GPR41 Knockout (KO) Mice**

Phenotype	Condition	Observation in GPR41 KO vs. Wild-Type	Sex	Reference
Body Weight & Fat	Standard Diet	Significantly reduced body and fat pad weight.	Not specified	[2]
Body Weight & Fat	Standard or High-Fat Diet	Male-specific increase in body fat mass.	Male	[2]
Gut Motility	Standard Diet	Significantly faster intestinal transit rate.	Not specified	[2]
PYY Levels	Post-microbiota colonization	Suppressed increase in circulating PYY.	Not specified	[2]
GLP-1 Secretion	Glucose Challenge	Lower glucose-stimulated GLP-1 secretion.	Not specified	[2]
Glucose Tolerance	Oral Glucose Tolerance Test	Impaired glucose tolerance.	Male	[2]
Energy Expenditure	High-Fat Diet	Reduced energy expenditure.	Male	[17]
Sympathetic Nerve Growth	Postnatal	Retardation of sympathetic nerve growth.	Not specified	[2]
Inflammatory Response	TNBS-induced colitis	Reduced inflammatory response.	Not specified	[18][19]

TNBS: 2, 4, 6-trinitrobenzene sulfonic-acid

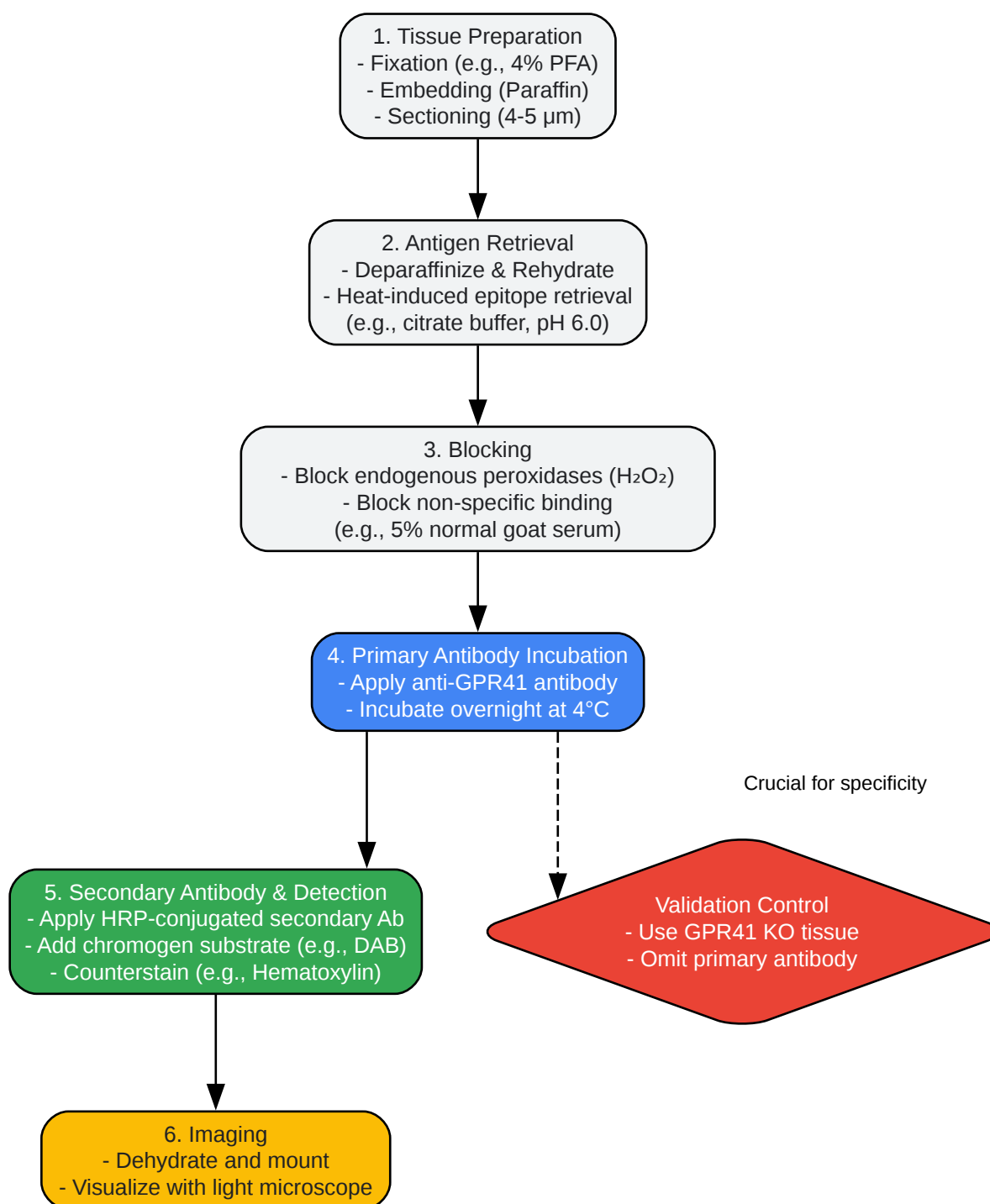


## Key Experimental Protocols

Detailed methodologies are essential for the accurate study of GPR41. Below are generalized protocols for key experiments based on common practices in the cited literature.

### Immunohistochemistry (IHC) for GPR41 Localization

This protocol is used to visualize the location of GPR41 protein within tissue sections.



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Caption: General workflow for GPR41 immunohistochemistry.

Detailed Steps:

- **Tissue Preparation:** Tissues (e.g., colon, sympathetic ganglia) are fixed in 4% paraformaldehyde (PFA), dehydrated, and embedded in paraffin. Sections of 4-5  $\mu\text{m}$  thickness are cut and mounted on slides.
- **Antigen Retrieval:** Slides are deparaffinized in xylene and rehydrated through a graded ethanol series. For antigen retrieval, slides are boiled in a citrate buffer (10 mM, pH 6.0) for 10-20 minutes.
- **Blocking:** Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Sections are incubated with a validated primary antibody against GPR41 (e.g., rabbit polyclonal) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.
- **Detection:** After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours. The signal is developed using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. Sections are then counterstained with hematoxylin to visualize nuclei.
- **Imaging:** Slides are dehydrated, cleared, and coverslipped. Images are captured using a light microscope.
- **Controls:** A critical control involves staining tissue from a GPR41 knockout mouse to ensure antibody specificity.<sup>[1]</sup> A negative control where the primary antibody is omitted should also be included.

## Western Blot Analysis of GPR41 Expression

This protocol quantifies the amount of GPR41 protein in a tissue or cell lysate.

Detailed Steps:

- **Protein Extraction:** Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are centrifuged to pellet debris, and the supernatant containing total protein is collected.

- **Protein Quantification:** The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
- **SDS-PAGE:** Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, denatured by heating, and loaded onto a polyacrylamide gel (e.g., 10%). Proteins are separated by size via electrophoresis.
- **Protein Transfer:** Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. It is then incubated with the primary anti-GPR41 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour.
- **Detection:** The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system. The band intensity is quantified using software like ImageJ. A loading control protein (e.g., β-actin or GAPDH) must be probed on the same membrane to normalize the GPR41 signal.

## In Vitro GLP-1/PYY Secretion Assay

This protocol measures the ability of SCFAs to stimulate hormone secretion from primary cell cultures.

### Detailed Steps:

- **Primary Cell Isolation:** Intestinal crypts are isolated from the mouse colon or small intestine via enzymatic digestion (e.g., with EDTA and dispase). These crypts, containing L-cells, are cultured to form organoids or used as primary cultures.
- **Stimulation:** Cells are washed and incubated in a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a baseline secretion level. The buffer is then replaced with a stimulation buffer containing various concentrations of SCFAs (e.g., propionate, 1-10 mM) or other agonists/antagonists.
- **Supernatant Collection:** After a defined incubation period (e.g., 1-2 hours), the supernatant is collected. A lysis buffer is added to the remaining cells to measure total hormone content.

- **Hormone Quantification:** The concentration of GLP-1 and/or PYY in the supernatant and cell lysate is measured using a specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- **Data Analysis:** Secreted hormone levels are typically expressed as a percentage of the total cellular hormone content to account for variations in cell number.

## Conclusion and Future Directions

GPR41 is a critical metabolic sensor that translates signals from the gut microbiome into host physiological responses. Its expression in key locations like enteroendocrine cells and sympathetic ganglia allows it to regulate energy balance, glucose metabolism, and gut function. [2] However, inconsistencies in the literature, particularly regarding its expression in adipose tissue and its precise role in inflammation, highlight the need for further research. [5][13]

For drug development professionals, modulating GPR41 activity presents a promising therapeutic strategy. [2] The development of highly specific GPR41 agonists could be beneficial for treating obesity and type 2 diabetes by enhancing satiety and improving glucose control. [5] Conversely, GPR41 antagonists, such as the endogenous ketone body  $\beta$ -HB, could be explored for conditions where suppressing sympathetic activity is desired. Future studies using tissue-specific knockout mice and highly selective pharmacological tools will be invaluable for dissecting the multifaceted roles of GPR41 and validating its potential as a therapeutic target. [2][5]

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